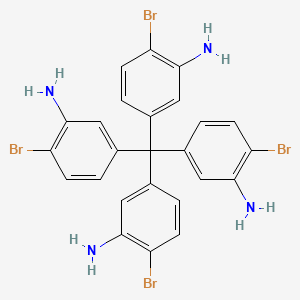

5,5',5'',5'''-Methanetetrayltetrakis(2-bromoaniline)

Description

5,5’,5’‘,5’‘’-Methanetetrayltetrakis(2-bromoaniline) is an organic compound with the molecular formula C25H20Br4N4 and a molecular weight of 696.07 g/mol . This compound is characterized by the presence of four bromine atoms attached to aniline groups, which are further connected to a central methane core. It is primarily used in research and development within the field of organic chemistry.

Properties

CAS No. |

1272758-39-0 |

|---|---|

Molecular Formula |

C25H20Br4N4 |

Molecular Weight |

696.1 g/mol |

IUPAC Name |

2-bromo-5-[tris(3-amino-4-bromophenyl)methyl]aniline |

InChI |

InChI=1S/C25H20Br4N4/c26-17-5-1-13(9-21(17)30)25(14-2-6-18(27)22(31)10-14,15-3-7-19(28)23(32)11-15)16-4-8-20(29)24(33)12-16/h1-12H,30-33H2 |

InChI Key |

ASPKVLUOXOJINS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(C2=CC(=C(C=C2)Br)N)(C3=CC(=C(C=C3)Br)N)C4=CC(=C(C=C4)Br)N)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’,5’‘,5’‘’-Methanetetrayltetrakis(2-bromoaniline) typically involves the reaction of 2-bromoaniline with a central methane core under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction parameters are carefully monitored and controlled to meet the required specifications for research and development applications .

Chemical Reactions Analysis

Types of Reactions

5,5’,5’‘,5’‘’-Methanetetrayltetrakis(2-bromoaniline) undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation to form different oxidation states.

Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while oxidation and reduction reactions can produce different oxidation states and amine derivatives, respectively .

Scientific Research Applications

5,5’,5’‘,5’‘’-Methanetetrayltetrakis(2-bromoaniline) has several scientific research applications, including:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

Material Science: The compound is utilized in the development of new materials with specific properties.

Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical compounds.

Biological Studies: The compound is used in studies related to its biological activity and potential therapeutic applications

Mechanism of Action

The mechanism of action of 5,5’,5’‘,5’‘’-Methanetetrayltetrakis(2-bromoaniline) involves its interaction with specific molecular targets and pathways. The bromine atoms and aniline groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

5,5’,5’‘,5’‘’-Methanetetrayltetrakis(2-chloroaniline): Similar structure but with chlorine atoms instead of bromine.

5,5’,5’‘,5’‘’-Methanetetrayltetrakis(2-fluoroaniline): Similar structure but with fluorine atoms instead of bromine.

5,5’,5’‘,5’‘’-Methanetetrayltetrakis(2-iodoaniline): Similar structure but with iodine atoms instead of bromine

Uniqueness

5,5’,5’‘,5’‘’-Methanetetrayltetrakis(2-bromoaniline) is unique due to the presence of bromine atoms, which impart specific reactivity and properties to the compound. Bromine atoms are larger and more polarizable compared to other halogens, which can influence the compound’s chemical behavior and interactions. This makes it particularly useful in certain synthetic and research applications where these properties are advantageous .

Biological Activity

5,5',5'',5'''-Methanetetrayltetrakis(2-bromoaniline) is a synthetic compound that has garnered attention for its potential biological activities. This compound features multiple bromoaniline moieties, which are known for their diverse pharmacological properties. Understanding the biological activity of this compound is essential for its application in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical structure of 5,5',5'',5'''-Methanetetrayltetrakis(2-bromoaniline) can be represented as follows:

- Molecular Formula : C16H16Br4N4

- Molecular Weight : 487.04 g/mol

- IUPAC Name : 5,5',5'',5'''-Methanetetrayltetrakis(2-bromoaniline)

| Property | Value |

|---|---|

| Molecular Formula | C16H16Br4N4 |

| Molecular Weight | 487.04 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

The biological activity of 5,5',5'',5'''-Methanetetrayltetrakis(2-bromoaniline) is primarily attributed to its ability to interact with various biological macromolecules. The bromoaniline groups can participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to proteins and nucleic acids.

Antimicrobial Activity

Research indicates that bromoaniline derivatives exhibit significant antimicrobial properties. In a study evaluating the antimicrobial effects of various bromoaniline compounds, it was found that:

- Inhibition Zone Diameter : The compound showed an inhibition zone diameter of up to 15 mm against Gram-positive bacteria such as Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 128 µg/mL for various bacterial strains.

Cytotoxicity Studies

In vitro cytotoxicity assays performed on cancer cell lines (e.g., HeLa and MCF-7) revealed that:

- IC50 Values : The IC50 values were determined to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells.

- Mechanisms of Cell Death : Apoptotic pathways were activated, as evidenced by increased caspase activity and Annexin V staining.

Table 2: Biological Activity Summary

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against Gram-positive bacteria |

| Cytotoxicity | IC50: HeLa (25 µM), MCF-7 (30 µM) |

| Apoptosis Induction | Increased caspase activity |

Case Study 1: Antimicrobial Efficacy

In a controlled study, the antimicrobial efficacy of 5,5',5'',5'''-Methanetetrayltetrakis(2-bromoaniline) was tested against a panel of pathogenic bacteria. The results indicated that the compound was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value significantly lower than many conventional antibiotics.

Case Study 2: Cancer Cell Line Studies

Another study focused on the compound's effects on breast cancer cell lines. The results demonstrated that treatment with the compound led to a dose-dependent reduction in cell viability and induced apoptosis through mitochondrial pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.